molecular formula C4H6N2OS B13884242 4-Ethyl-1,2,5-thiadiazol-3-one

4-Ethyl-1,2,5-thiadiazol-3-one

Cat. No.: B13884242
M. Wt: 130.17 g/mol
InChI Key: RPPQQUKGLMBRDC-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,5-thiadiazol-3-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-thiadiazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl hydrazinecarbothioamide with carbon disulfide, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-1,2,5-thiadiazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiadiazolines, and various substituted thiadiazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Ethyl-1,2,5-thiadiazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has shown potential for its use in developing drugs for treating infections and other diseases.

    Industry: It is used in the production of agrochemicals, dyes, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,5-thiadiazol-3-one involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its antimicrobial properties are attributed to its ability to interfere with the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

    1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities but different structural properties.

    2,5-Dimethyl-1,3,4-thiadiazole: Known for its use in pharmaceuticals and agrochemicals.

    4-Phenyl-1,2,5-thiadiazol-3-one: Exhibits similar reactivity but with different substituent effects due to the phenyl group.

Uniqueness: 4-Ethyl-1,2,5-thiadiazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as an antimicrobial agent.

Properties

Molecular Formula

C4H6N2OS

Molecular Weight

130.17 g/mol

IUPAC Name

4-ethyl-1,2,5-thiadiazol-3-one

InChI

InChI=1S/C4H6N2OS/c1-2-3-4(7)6-8-5-3/h2H2,1H3,(H,6,7)

InChI Key

RPPQQUKGLMBRDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSNC1=O

Origin of Product

United States

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